N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-4-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a structurally complex heterocyclic compound featuring:
- A thiazol-2(3H)-ylidene core, stabilized by conjugation and a Z-configuration imine bond.
- A 3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl substituent at the 4-position of the thiazole ring, introducing sulfonyl and morpholine moieties.
- A propyl group at the 3-position of the thiazole, contributing to lipophilicity.
This compound’s synthesis likely involves multi-step reactions, including cyclization (e.g., thiazole formation via Hantzsch synthesis) and sulfonylation. The morpholine sulfonyl group suggests enhanced solubility and target-binding capabilities compared to simpler aromatic sulfonamides .
Properties
Molecular Formula |
C24H29N3O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-propyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O3S2/c1-4-13-27-23(17-31-24(27)25-21-10-6-5-7-11-21)20-9-8-12-22(14-20)32(28,29)26-15-18(2)30-19(3)16-26/h5-12,14,17-19H,4,13,15-16H2,1-3H3 |
InChI Key |
CPINXQKSFNVTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring and the attachment of the morpholine and sulfonyl groups. Common reagents used in these reactions include thioamides, halogenated anilines, and sulfonyl chlorides. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Thioether Groups : The morpholinyl sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to thioether-containing analogs (e.g., compound ), possibly improving aqueous solubility and target specificity.
Aniline Modifications : While the target retains an aniline group, its conjugation to a thiazole imine contrasts with analogs where aniline is directly attached to oxadiazole (e.g., ), altering electronic and steric profiles.
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy : The target’s sulfonyl group would exhibit strong S=O stretching bands near 1150–1300 cm⁻¹, absent in thioether analogs like compound (which shows NH₂ stretches at 3353–3422 cm⁻¹).
- Mass Spectrometry : While the target’s exact molecular weight is unconfirmed, analogs such as compound (LC-MS m/z 302.9 [M+1]) suggest that the target’s larger structure (with morpholine and sulfonyl groups) would likely exceed m/z 450 .
Biological Activity
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O3S2 |
| Molecular Weight | 533.7 g/mol |
| IUPAC Name | 4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
| CAS Number | 850764-52-2 |
Structure
The compound features a thiazole ring, a sulfonyl group, and a morpholine derivative, contributing to its unique biological properties.
The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of various biochemical pathways, which is crucial for its therapeutic applications.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related compounds demonstrated efficacy in animal models of epilepsy using maximal electroshock (MES) and pentylenetetrazole tests. The structure–activity relationship (SAR) highlighted the importance of specific functional groups in enhancing anticonvulsant activity .
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain derivatives of this compound do not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. This characteristic is essential for developing safe therapeutic agents .
Study on Anticonvulsant Activity
In a study assessing the anticonvulsant properties of related compounds, several derivatives were tested for their effectiveness against seizures induced by MES and pentylenetetrazole. The results indicated that modifications to the molecular structure significantly influenced the anticonvulsant activity. One derivative demonstrated a notable binding affinity to neuronal voltage-sensitive sodium channels, suggesting a potential mechanism for its anticonvulsant effects .
Screening Assays for Biological Activity
A screening assay developed to evaluate the Type III Secretion System (T3SS) inhibition revealed that certain analogs of this compound exhibited concentration-dependent inhibition of T3SS-mediated activities without inducing cytotoxicity. This finding suggests potential applications in treating bacterial infections by targeting pathogenic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
